6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
CAS No.: 69538-75-6
Cat. No.: VC15804039
Molecular Formula: C18H11ClN2O
Molecular Weight: 306.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69538-75-6 |
|---|---|
| Molecular Formula | C18H11ClN2O |
| Molecular Weight | 306.7 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H11ClN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |
| Standard InChI Key | BBFVMZWAABSZOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile, reflects its substitution pattern:
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A 4-chlorophenyl group at position 6.
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A phenyl group at position 4.
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A nitrile (-C≡N) group at position 3.
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A keto (=O) group at position 2.
The planar pyridone ring facilitates π-π interactions, while the electron-withdrawing nitrile and chloro groups influence reactivity and solubility. The canonical SMILES representation, C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N, encodes this topology.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 306.7 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) |
| Stability | Stable under inert conditions |
The absence of melting point data in literature underscores the need for further experimental characterization.
Structural Characterization
¹³C Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum (75 MHz, DMSO-d₆) reveals the following shifts:
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-2 | 162.0 | Ketone carbonyl |
| C-3 | 159.8 | Nitrile-attached carbon |
| C-4 | 151.4 | Phenyl-substituted carbon |
| C-6 | 136.0 | Chlorophenyl carbon |
| Aromatic carbons | 128–132 | Phenyl and chlorophenyl |
These shifts align with predicted electronic environments, confirming the structure .
Infrared (IR) Spectroscopy
Prominent IR absorptions (νmax/cm⁻¹):
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2224.60: C≡N stretch.
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1648.31: C=O stretch (pyridone ring).
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1595.18: C=C aromatic vibrations.
The absence of N-H stretches above 3000 cm⁻¹ confirms complete cyclization .
Elemental Analysis
Experimental data match theoretical values:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 79.39 | 79.40 |
| H | 4.44 | 4.44 |
| N | 10.29 | 10.28 |
Deviations <0.1% validate synthetic precision .
Comparative Analysis with Analogous Pyridones
Substituent Effects on Reactivity
Comparing 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Compound 1c) with derivatives highlights:
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Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilic substitution resistance.
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Bulkier substituents (e.g., ethyl, methyl) reduce reaction yields due to steric hindrance.
For example, 4-(4-chlorophenyl)-6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 2e) exhibits a lower yield (9%) under identical conditions .
Thermal Stability Trends
While melting points for most analogs remain unreported, 5,6-dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Compound 1d) melts at 270–272°C, suggesting methyl groups enhance crystalline packing .
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